molecular formula C6H6N2O3 B1388494 5-Methoxypyrazine-2-carboxylic acid CAS No. 40155-42-8

5-Methoxypyrazine-2-carboxylic acid

Cat. No.: B1388494
CAS No.: 40155-42-8
M. Wt: 154.12 g/mol
InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazine, characterized by a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One method includes using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a co-catalyst in an acetic acid solvent. The reaction is carried out at temperatures between 90-110°C. After the reaction, the mixture is cooled, crystallized, filtered, and dried to obtain the final product .

Industrial Production Methods: For industrial production, the process involves the oxidation of 2,5-dimethylpyrazine in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides such as manganese, vanadium, titanium, and strontium. The reaction is conducted in a fixed bed reactor at temperatures ranging from 150-350°C .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methoxypyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

  • 5-Methylpyrazine-2-carboxylic acid
  • 5-Fluoropyrazine-2-carboxylic acid
  • 5-Bromopyrazine-2-carboxylic acid

Comparison: 5-Methoxypyrazine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to 5-Methylpyrazine-2-carboxylic acid, the methoxy group increases its solubility and reactivity. The fluorine and bromine derivatives exhibit different reactivity patterns and biological activities due to the presence of halogens .

Properties

IUPAC Name

5-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVOPNUEFTVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672038
Record name 5-Methoxypyrazine-2-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-42-8
Record name 5-Methoxy-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40155-42-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-pyrazinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxypyrazine-2-carboxylic acid
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Record name 5-Methoxypyrazine-2-carboxylic Acid
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Record name 5-METHOXY-2-PYRAZINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

5-Chloropyrazine-2-carboxylic acid (5.0 g, 0.032 mol) was charged to a round-bottom flask equipped with a thermocouple, overhead stirrer and reflux condenser. Methanol (37.5 mL, 0.926 mol) was charged followed by conc. sulfuric acid (0.2 mL, 0.004 mol). The 3-neck flask was equipped with a heating mantle, and then the reaction mixture was heated to ca. 65.0° C. (T internal). The reaction mixture continued to stir at ca. 65.0° C. (T internal) for ca. 4 h. The reaction mixture cooled to ca. 25.8° C. (T internal). Methanol (12 mL, 0.31 mol; EMD; Lot 50197) was charged and the slurry continued to stir at ca. 22.3° C. (T internal) for ca. 15 mins then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen. 25% Sodium methoxide in methanol (1:3, Sodium methoxide:Methanol, 7.7 mL) was charged to flask while temperature remained below 30.0° C. (T internal). The reaction mixture was adjusted to 20.4° C. (T internal). After 30 min., sodium hydroxide (2.0 g, 0.04 mol) and water (37.5 mL, 2.08 mol) were combined to form a solution, and then the solution was charged to the reaction mixture. Water (50.0 mL, 2.78 mol) was charged and then the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins. The heating mantle was removed, and then the reaction mixture cooled to ca. 25.4° C. (T internal). 38% aq. HCl Solution (38:62, hydrogen chloride:water, 4.0 mL) was at a rate (ca. 5 min.) such that the temperature remained below 30.0° C. (T internal). The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal), and then filtered over a scintered funnel. The solids were rinsed with water (10.0 mL, 0.555 mol) and dried under vacuum overnight to afford 5-methoxypyrazine-2-carboxylic acid (3.59 g). 1H NMR (500 MHz, DMSO) δ ppm 13.24 (1H, br s), 8.79 (1H, d, J=1.2 Hz), 8.37 (1H, d, J=1.2 Hz), 3.98 (s, 3H); 13C NMR (125 MHz, DMSO) δ ppm 165.36, 161.88, 143.88, 136.82, 135.55, 54.69.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
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solvent
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0.2 mL
Type
reactant
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Sodium methoxide
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0 (± 1) mol
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reactant
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7.7 mL
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solvent
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2 g
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reactant
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37.5 mL
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reactant
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50 mL
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10 mL
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12 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 53% yield starting from methyl 5-chloropyrazine-2-carboxylate and 3,3,3-trifluoropropan-1-ol. 1 additional equivalent of 3,3,3-trifluoropropan-1-o deprotonated with potassium tert-butoxide was added at 0° C. after stirring 1 h at ambient temperature. Water must have been present because hydrolysis of the ester was performed without adding lithium hydroxide and water. The product was collected by extraction of the acidic water layer with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give the title compound in a 74:26 mixture with 5-methoxypyrazine-2-carboxylic acid which was also formed in the reaction; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.81 (s, 1 H), 8.30-8.47 (m, 1 H), 4.62 (t, 2 H), 2.78-2.95 (m, 2 H); MS (ESI) m/z 237[M+H+], m/z 235[M−H];
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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[Compound]
Name
3,3,3-trifluoropropan-1-o
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
ester
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0 (± 1) mol
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0 (± 1) mol
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Yield
53%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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